
2-(Diphenylphosphanyl)pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylphosphino)nicotinic acid is an organophosphorus compound that features a nicotinic acid moiety substituted with a diphenylphosphino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Diphenylphosphino)nicotinic acid can be synthesized through the reaction of 2-chloronicotinic acid with sodium diphenylphosphide in liquid ammonia, followed by acidification . The reaction proceeds as follows:
Reactants: 2-chloronicotinic acid and sodium diphenylphosphide.
Solvent: Liquid ammonia.
Reaction Conditions: The reaction mixture is stirred at room temperature.
Yield: The product is obtained in a 64% chemical yield.
Industrial Production Methods
While specific industrial production methods for 2-(Diphenylphosphino)nicotinic acid are not well-documented, the synthesis typically involves scalable reactions similar to those used in laboratory settings. The use of liquid ammonia and sodium diphenylphosphide suggests that industrial production would require careful handling of these reagents and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diphenylphosphino)nicotinic acid undergoes various chemical reactions, including:
Condensation Reactions: It can react with diamines to form diphosphine ligands.
Substitution Reactions: The phosphino group can participate in substitution reactions, particularly in the formation of coordination complexes.
Common Reagents and Conditions
Condensation with Diamines: The reaction with (1R,2R)-1,2-diaminocyclohexane in tetrahydrofuran (THF) at room temperature in the presence of dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) yields diphosphines.
Substitution Reactions: Sodium diphenylphosphide is commonly used as a reagent for introducing the diphenylphosphino group.
Major Products
Diphosphine Ligands: The condensation reactions yield diphosphine ligands, which are valuable in catalysis.
Aplicaciones Científicas De Investigación
2-(Diphenylphosphino)nicotinic acid has several applications in scientific research:
Catalysis: It is used as a ligand in palladium-catalyzed asymmetric alkylation reactions.
Coordination Chemistry: The compound forms coordination complexes with various metals, which are studied for their catalytic properties.
Material Science: It is investigated for its potential use in the synthesis of novel materials with unique electronic and structural properties.
Mecanismo De Acción
The mechanism by which 2-(Diphenylphosphino)nicotinic acid exerts its effects is primarily through its role as a ligand in coordination chemistry. The diphenylphosphino group can coordinate with metal centers, influencing the electronic and steric properties of the resulting complexes. This coordination can enhance the catalytic activity of metal complexes in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-(Diphenylphosphino)benzoic acid: This compound is similar in structure but features a benzoic acid moiety instead of a nicotinic acid moiety.
Uniqueness
2-(Diphenylphosphino)nicotinic acid is unique due to the presence of the nicotinic acid moiety, which can participate in additional hydrogen bonding and coordination interactions compared to its benzoic acid counterpart. This can lead to different reactivity and selectivity in catalytic applications .
Propiedades
Número CAS |
171562-73-5 |
|---|---|
Fórmula molecular |
C18H14NO2P |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
2-diphenylphosphanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C18H14NO2P/c20-18(21)16-12-7-13-19-17(16)22(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H,(H,20,21) |
Clave InChI |
LLTUITGVVKHIED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C=CC=N3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


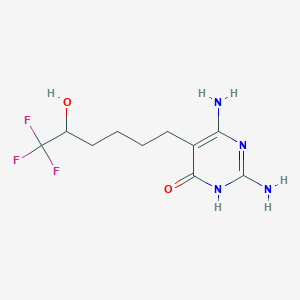
![7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid](/img/structure/B12908204.png)
![5-Methyl-4-[(E)-(2-methylphenyl)diazenyl]-N-phenyl-1,2-oxazol-3-amine](/img/structure/B12908212.png)
![4-(2,2-Dibromoethenyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12908224.png)
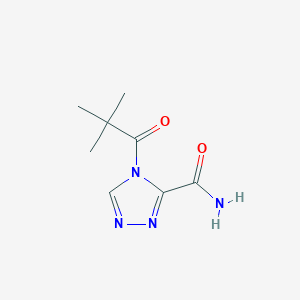
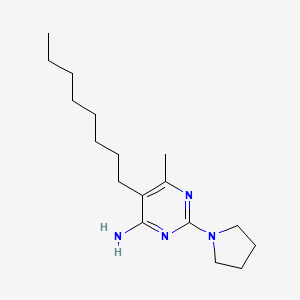
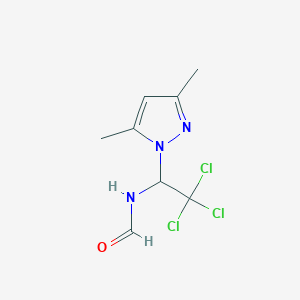
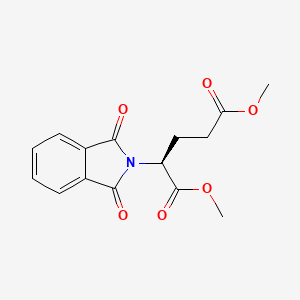
![6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B12908266.png)
![6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B12908272.png)

![2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol](/img/structure/B12908285.png)
![3-[(2-Amino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12908292.png)
![4-Methyl-N~3~-[4-(pyrazin-2-yl)pyrimidin-2-yl]benzene-1,3-diamine](/img/structure/B12908298.png)
